- Transformations of the 2,7-Seco Aspidosperma Alkaloid Leuconolam, Structure Revision of epi-Leuconolam, and Partial Syntheses of Leuconoxine and Leuconodines A and F, Journal of Natural Products, 2014, 77(2), 327-338

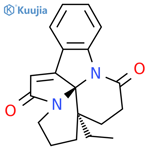

Cas no 93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-)

![Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- structure](https://pt.kuujia.com/scimg/cas/93710-27-1x500.png)

93710-27-1 structure

Nome do Produto:Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Propriedades químicas e físicas

Nomes e Identificadores

-

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-

- Leuconolam

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hyd...

- (8aR,12aS,14bS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione

- [ "" ]

- (8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (ACI)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer (ZCI)

- (-)-Leuconolam

- DTXSID80918194

- AKOS040761980

- 8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino(8,1-ef)(1)benzazonine-6,13-(5H,9H)-dione

- B2703-156290

- Indolizino(8,1-ef)(1)benzazonine-6,13(5H,9H)-dione, 8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, stereoisomer

- 12-Ethyl-19-hydroxy-8,16-diazatetracyclo[10.6.1.02,7.016,19]nonadeca-1(18),2,4,6-tetraene-9,17-dione

- 93710-27-1

- Leuconolam sesquihydrate

- 3a-Ethyl-6,14a-dihydroxy-2,3,3a,4,5,14a-hexahydroindolizino[8,1-ef][1]benzazonin-13(1H)-onato

- 12-ETHYL-19-HYDROXY-8,16-DIAZATETRACYCLO[10.6.1.0(2),?.0(1)?,(1)?]NONADECA-1(18),2,4,6-TETRAENE-9,17-DIONE

-

- Inchi: 1S/C19H22N2O3/c1-2-18-9-5-11-21-17(23)12-14(19(18,21)24)13-6-3-4-7-15(13)20-16(22)8-10-18/h3-4,6-7,12,24H,2,5,8-11H2,1H3,(H,20,22)

- Chave InChI: OXDBJKLQCGAPQX-UHFFFAOYSA-N

- SMILES: O=C1N2C3(C(CCC2)(CC)CCC(=O)NC2C(=CC=CC=2)C3=C1)O

Propriedades Computadas

- Massa Exacta: 326.16300

- Massa monoisotópica: 326.16304257g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 2

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 24

- Contagem de Ligações Rotativas: 1

- Complexidade: 601

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 2

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1

- Superfície polar topológica: 69.6Ų

Propriedades Experimentais

- Cor/Forma: Powder

- PSA: 69.64000

- LogP: 2.59920

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN4430-1 mL * 10 mM (in DMSO) |

Leuconolam |

93710-27-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4140 | 2023-09-15 | |

| TargetMol Chemicals | TN4430-5 mg |

Leuconolam |

93710-27-1 | 98% | 5mg |

¥ 4,040 | 2023-07-11 | |

| TargetMol Chemicals | TN4430-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥ 4040 | 2024-07-20 | ||

| A2B Chem LLC | AH93572-5mg |

Leuconolam |

93710-27-1 | 97.0% | 5mg |

$719.00 | 2024-07-18 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4430-1 mg |

Leuconolam |

93710-27-1 | 1mg |

¥2435.00 | 2022-02-28 | ||

| A2B Chem LLC | AH93572-1mg |

Leuconolam |

93710-27-1 | 97 | 1mg |

$599.00 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L94290-5mg |

Leuconolam |

93710-27-1 | 5mg |

¥4800.0 | 2022-04-27 | ||

| TargetMol Chemicals | TN4430-1 ml * 10 mm |

Leuconolam |

93710-27-1 | 1 ml * 10 mm |

¥ 4140 | 2024-07-20 |

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Hydrochloric acid Catalysts: Tetraethylammonium chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

1.2 Reagents: Sodium carbonate Solvents: Water ; rt

Referência

Método de produção 2

Condições de reacção

Referência

- Progress in total syntheses of Leuconolam-Leuconoxine-Mersicarpine alkaloids, Youji Huaxue, 2016, 36(7), 1447-1464

Método de produção 3

Condições de reacção

Referência

- Selective syntheses of leuconolam, leuconoxine, and mersicarpine alkaloids from a common intermediate through regiocontrolled cyclizations by Staudinger reactions, Organic Chemistry Frontiers, 2015, 2(3), 236-240

Método de produção 4

Condições de reacção

Referência

- Generation of acyclic chiral building blocks containing a quaternary stereocenter. Formal synthesis of alkaloids of the leuconolam-leuconoxine-mersicarpine group, Tetrahedron, 2020, 76(51),

Método de produção 5

Condições de reacção

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 30 min, rt

Referência

- Synthesis of leuconoxine, leuconodine B, and rhazinilam by transformation of melodinine E via 6-hydro-21-dehydroxyleuconolam, Tetrahedron, 2021, 79,

Método de produção 6

Condições de reacção

Referência

- The Diaza[5.5.6.6]fenestrane Skeleton-Synthesis of Leuconoxine Alkaloids, Chemistry - A European Journal, 2016, 22(11), 3600-3610

Método de produção 7

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

Referência

- Total Syntheses of (-)-Mersicarpine, (-)-Scholarisine G, (+)-Melodinine E, (-)-Leuconoxine, (-)-Leuconolam, (-)-Leuconodine A, (+)-Leuconodine F, and (-)-Leuconodine C: Self-Induced Diastereomeric Anisochronism (SIDA) Phenomenon for Scholarisine G and Leuconodines A and C, Journal of the American Chemical Society, 2015, 137(20), 6712-6724

Método de produção 8

Condições de reacção

1.1 Reagents: Sulfuric acid Solvents: Tetrahydrofuran , Water ; 2.5 h, 40 °C

Referência

- Enantioselective Total Syntheses of Leuconolam-Leuconoxine-Mersicarpine Group Monoterpene Indole Alkaloids, Journal of the American Chemical Society, 2013, 135(51), 19127-19130

Método de produção 9

Condições de reacção

1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 16 h, 18 °C

Referência

- Enantioselective total syntheses of the alkaloids (-)-rhazinal, (-)-rhazinilam, (-)-leuconolam and (+)-epi-leuconolam, ARKIVOC (Gainesville, 2006, (3), 163-174

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Raw materials

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Preparation Products

- 6,7-Dehydroleuconoxine (1207530-25-3)

- rel-(8aR,12aS,14aS)-8a-Ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxyindolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione (1443338-01-9)

- Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- (93710-27-1)

Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)- Literatura Relacionada

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

Categorias Relacionadas

- Produtos Naturais e Extratos extratos de plantas baseado em plantas Leuconotis griffithii

- Solventes e Químicos Orgânicos Compostos Orgânicos Alcaloides e derivados alcaloides de Rhazinilam alcaloides de Rhazinilam

- Solventes e Químicos Orgânicos Compostos Orgânicos Alcaloides e derivados alcaloides de Rhazinilam

93710-27-1 (Indolizino[8,1-ef][1]benzazonine-6,13(5H,9H)-dione,8a-ethyl-7,8,8a,10,11,12a-hexahydro-12a-hydroxy-, (8aR,12aS,14bS)-) Produtos relacionados

- 335196-05-9(2-chloro-8-ethylquinoline-3-carbaldehyde)

- 1554507-01-5(6-chloro-N-(thiophen-2-yl)methylpyridin-3-amine)

- 14497-54-2(2-(furan-2-yl)ethyl(methyl)amine)

- 1261982-75-5(4-(2,4-dimethylphenyl)-2-hydroxybenzonitrile)

- 24237-43-2(ethyl 6-acetyl-2-amino-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxylate)

- 1033810-73-9(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-chloroaniline)

- 899398-30-2(8-(4-fluorophenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2877640-05-4(2-[Hexahydro-4-(methylsulfonyl)-1H-1,4-diazepin-1-yl]-4-(1-methylethyl)benzothiazole)

- 1396798-92-7(1-(pyridin-2-yl)-4-{2-4-(trifluoromethyl)phenyl-2H-1,2,3,4-tetrazole-5-carbonyl}piperazine)

- 949902-65-2(N-Boc-3-(8-aza-bicyclo[3.2.1]octan-3-yl)benzamide)

Fornecedores recomendados

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Amadis Chemical Company Limited

Membro Ouro

CN Fornecedor

Reagente

Taizhou Jiayin Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Nantong Boya Environmental Protection Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

Reagente